molecular formula C7H7N5O2 B14660447 4-Azido-N-methyl-2-nitroaniline CAS No. 38873-74-4

4-Azido-N-methyl-2-nitroaniline

Cat. No.: B14660447
CAS No.: 38873-74-4
M. Wt: 193.16 g/mol
InChI Key: YWGRKMPRYHXMNX-UHFFFAOYSA-N
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Description

4-Azido-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7N5O2 It is a derivative of nitroaniline, characterized by the presence of an azido group (-N3) and a nitro group (-NO2) on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-N-methyl-2-nitroaniline typically involves a multi-step process starting from aniline derivatives. One common route includes:

    Azidation: The substitution of a halogen (usually chlorine) with an azido group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The azido group can participate in click chemistry reactions, forming triazoles in the presence of alkynes and a copper catalyst.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium azide, dimethylformamide (DMF), copper(I) bromide.

Major Products:

    Reduction: 4-Amino-N-methyl-2-nitroaniline.

    Substitution: 1,2,3-Triazole derivatives.

Scientific Research Applications

4-Azido-N-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Potential use in drug development due to its ability to form bioactive triazole rings.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Azido-N-methyl-2-nitroaniline largely depends on the specific reaction it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This process is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring.

Comparison with Similar Compounds

    4-Nitroaniline: Lacks the azido group, making it less versatile in click chemistry applications.

    N-Methyl-4-nitroaniline: Similar structure but without the azido group, limiting its use in bioconjugation.

    2-Nitroaniline: Positional isomer with different reactivity and applications.

Uniqueness: 4-Azido-N-methyl-2-nitroaniline stands out due to the presence of both azido and nitro groups, allowing it to participate in a wider range of chemical reactions, particularly in the synthesis of complex molecules through click chemistry.

Properties

CAS No.

38873-74-4

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

4-azido-N-methyl-2-nitroaniline

InChI

InChI=1S/C7H7N5O2/c1-9-6-3-2-5(10-11-8)4-7(6)12(13)14/h2-4,9H,1H3

InChI Key

YWGRKMPRYHXMNX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

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